Product packaging for 3-Amino-2,4,6-trifluorophenol(Cat. No.:CAS No. 113512-72-4)

3-Amino-2,4,6-trifluorophenol

Cat. No.: B055205
CAS No.: 113512-72-4
M. Wt: 163.1 g/mol
InChI Key: JRJOEUOVPLIHLU-UHFFFAOYSA-N
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Description

3-Amino-2,4,6-trifluorophenol (CAS 113512-72-4) is a fluorinated aromatic compound with the molecular formula C 6 H 4 F 3 NO and a molecular weight of 163.10 g/mol . This compound is a key synthetic building block, and its structure, featuring both an amino group and multiple fluorine atoms on the phenol ring, makes it a valuable intermediate in organic synthesis and pharmaceutical research. Fluorinated phenols are crucial in developing active pharmaceutical ingredients (APIs), as the fluorine atoms can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity . Research into related trifluorophenyl derivatives highlights their importance in creating novel therapeutic agents, such as antidiabetic drugs, demonstrating the value of this chemical scaffold in medicinal chemistry . As a versatile reagent, it is used in the synthesis of more complex molecules for various research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its unique properties to explore new chemical spaces and develop innovative compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F3NO B055205 3-Amino-2,4,6-trifluorophenol CAS No. 113512-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,4,6-trifluorophenol
Source PubChem
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InChI

InChI=1S/C6H4F3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJOEUOVPLIHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302584
Record name Phenol, 3-amino-2,4,6-trifluoro-
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Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

113512-72-4
Record name Phenol, 3-amino-2,4,6-trifluoro-
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Record name Phenol, 3-amino-2,4,6-trifluoro-
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Record name 3-amino-2,4,6-trifluorophenol
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Synthetic Methodologies for 3 Amino 2,4,6 Trifluorophenol

Novel Synthetic Approaches and Route Optimization

Development of Catalytic Systems for Efficient Synthesis

The efficient synthesis of 3-Amino-2,4,6-trifluorophenol often relies on the catalytic hydrogenation of a suitable precursor, such as 3-nitro-2,4,6-trifluorophenol. sioc-journal.cn Catalytic hydrogenation is widely recognized as an efficient, atom-economical, and environmentally friendly method for the reduction of nitro compounds. sioc-journal.cn

The development of effective catalytic systems is crucial for maximizing the yield and selectivity of this reaction. While heterogeneous catalysts are commonly employed for nitro group reductions, there is growing interest in the development of homogeneous catalysts. sioc-journal.cntcichemicals.com Homogeneous catalysts offer the advantage of being readily modifiable at the molecular level. By altering the central metal atom and the surrounding ligands, the catalytic process can be finely tuned to achieve high efficiency and selectivity. sioc-journal.cn

Various metal-based catalysts are utilized for hydrogenation reactions. Platinum group metals, such as palladium on charcoal (Pd/C), are frequently used. tcichemicals.com Additionally, ruthenium complexes have shown promise in catalytic reductions. tcichemicals.com For instance, certain ruthenium catalysts can selectively reduce esters to alcohols while leaving other functional groups intact. tcichemicals.com Nickel-based catalysts, sometimes in combination with other metals like cerium oxide, have also been investigated for the hydrogenation of nitroarenes. researchgate.net The choice of catalyst can influence the reaction pathway, potentially leading to different products. researchgate.net

The table below summarizes some common types of catalysts used in hydrogenation reactions relevant to the synthesis of amino phenols.

Catalyst TypeCentral Metal/Active PhaseSupport/LigandTypical Application
HeterogeneousPalladium (Pd)Carbon (C)Hydrogenation of nitro groups tcichemicals.com
HeterogeneousNickel (Ni)Cerium Oxide (CeO₂)Hydrogenation of nitroarenes researchgate.net
HomogeneousRuthenium (Ru)Binuclear complexes, BINAP ligandsHydrogenation of carbonyls, olefins, and esters tcichemicals.com
HomogeneousRhodium (Rh), Iridium (Ir)-Hydrogenation of nitrobenzene (B124822) researchgate.net

This table provides a general overview of catalyst types and their applications.

The development of phosphine-free nickel complexes represents another advancement in catalytic hydrogenation, offering alternatives to traditional noble metal catalysts. rsc.org

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly being integrated into the design of synthetic routes for compounds like this compound to enhance sustainability. A key aspect of green chemistry is the use of catalytic reactions, which are inherently more environmentally friendly than stoichiometric methods due to the reduction in waste. mbl.or.kr

The use of biocatalysts, such as transaminases, is a prominent example of green chemistry in action. mbl.or.kr Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, producing a chiral amine. mbl.or.krresearchgate.net This method offers high enantioselectivity and operates under mild, environmentally benign conditions. mbl.or.kr The reaction mechanism involves a two-step process where the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), plays a crucial role in the amino group transfer. researchgate.net

To overcome challenges such as unfavorable equilibrium, strategies like using an excess of the amino donor or removing the by-product in situ are employed. beilstein-journals.org For instance, coupling the transaminase reaction with a secondary enzymatic reaction, like one involving pyruvate (B1213749) decarboxylase, can effectively remove the pyruvate by-product and drive the reaction forward. beilstein-journals.org

Another green chemistry approach involves the use of flow chemistry. Continuous flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety when handling hazardous materials, and direct scalability. The reduction of nitroaryl groups has been successfully demonstrated using sodium dithionite (B78146) under flow conditions, highlighting a move towards more efficient and sustainable chemical processing.

The table below outlines some green chemistry approaches and their benefits in the context of synthesizing amino phenols.

Green Chemistry ApproachKey PrincipleBenefits
Biocatalysis (e.g., Transaminases)Use of enzymes as catalysts. mbl.or.krHigh stereoselectivity, mild reaction conditions, environmentally friendly. mbl.or.kr
Flow ChemistryContinuous processing in a reactor.Improved safety, better process control, enhanced efficiency, and scalability.
Catalytic HydrogenationUse of catalysts to facilitate hydrogenation. sioc-journal.cnHigh atom economy, reduced waste, environmentally friendly. sioc-journal.cn

This table illustrates the application of green chemistry principles to enhance the sustainability of chemical synthesis.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Dynamics

NMR spectroscopy would provide a complete picture of the molecule's carbon-proton framework, the influence of the fluorine substituents, and insights into its dynamic behavior.

The 1H NMR spectrum of 3-Amino-2,4,6-trifluorophenol is expected to be relatively simple. It would feature signals corresponding to the aromatic proton, the amine (-NH2) protons, and the hydroxyl (-OH) proton. The chemical shift of the aromatic proton would be influenced by the electron-withdrawing fluorine atoms and the electron-donating amino and hydroxyl groups. Its multiplicity would be a complex multiplet due to couplings with the adjacent fluorine atoms. The amine and hydroxyl protons would likely appear as broad singlets, and their chemical shifts could vary with solvent and concentration.

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic-H6.5 - 7.5ddd (doublet of doublet of doublets)JH-F, JH-F, JH-F
-NH23.0 - 5.0br s (broad singlet)N/A
-OH4.5 - 6.0br s (broad singlet)N/A

Note: The predicted values are estimates and the actual experimental values may differ.

19F NMR spectroscopy is crucial for characterizing fluorinated compounds. For this compound, three distinct signals would be expected, one for each fluorine atom, unless there is accidental chemical shift equivalence. The chemical shifts of these fluorine atoms would provide information about their local electronic environment. Furthermore, the spectrum would display 19F-19F and 19F-1H coupling, providing valuable information about the relative positions of the fluorine and hydrogen atoms on the aromatic ring. Analysis of these coupling constants is a powerful tool for confirming the substitution pattern.

The 13C NMR spectrum would show six signals for the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons would be significantly affected by the attached substituents. The carbons bonded to fluorine would exhibit large one-bond C-F coupling constants. Smaller, multi-bond C-F couplings would also be observable for other carbons in the ring, aiding in the assignment of the signals. The carbons attached to the amino and hydroxyl groups would also have characteristic chemical shifts.

Table 2: Predicted 13C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (JC-F, Hz)
C-F140 - 160d1JC-F ≈ 230-260
C-OH145 - 165d2JC-F or 3JC-F
C-NH2120 - 140d2JC-F or 3JC-F
C-H100 - 115ddd2JC-F, 3JC-F, 4JC-F
C (quaternary)110 - 130m (multiplet)Multiple JC-F

Note: The predicted values are estimates and the actual experimental values may differ.

2D NMR experiments are essential for unambiguously assigning the 1H and 13C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily be used to confirm couplings between the aromatic proton and any potentially coupled NH or OH protons, though the latter are often not observed due to rapid exchange.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be instrumental in assigning the quaternary carbons by observing correlations from the aromatic proton to nearby carbons. For instance, the aromatic proton would show correlations to the carbons bearing the fluorine atoms and the hydroxyl and amino groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. It could reveal through-space interactions between the aromatic proton and the protons of the amino and hydroxyl groups, as well as between the proton and adjacent fluorine atoms, helping to elucidate the preferred conformation of the molecule.

Relaxation time measurements (T1 and T2) can provide insights into the molecular dynamics of this compound in solution. These parameters are sensitive to the molecule's rotational correlation time and can be used to study intermolecular interactions, such as hydrogen bonding or aggregation.

DOSY (Diffusion-Ordered Spectroscopy) is a powerful technique that separates NMR signals based on the diffusion coefficient of the molecules. A DOSY experiment on a pure sample of this compound would show all the proton signals aligned at the same diffusion coefficient, confirming they belong to the same molecule. This technique is particularly useful for analyzing mixtures and studying intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule. Common fragmentation pathways for aromatic amines and phenols include the loss of small neutral molecules such as CO, HCN, and H2O. The presence of fluorine atoms would also influence the fragmentation, and ions containing fluorine would be readily identifiable.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)Description
[M]+•163.02Molecular ion
[M-H]+162.01Loss of a hydrogen atom
[M-CO]+•135.03Loss of carbon monoxide
[M-HCN]+•136.01Loss of hydrogen cyanide

Note: The predicted m/z values are for the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₆H₄F₃NO), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, would either confirm or refute the proposed elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct IonPredicted m/z
[M+H]⁺164.0318
[M+Na]⁺186.0137
[M-H]⁻162.0172

This table presents theoretically calculated m/z values for common adducts of this compound. Experimental verification through HRMS is required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its constituent parts and how they are connected.

In a hypothetical MS/MS experiment on the [M+H]⁺ ion of this compound, fragmentation would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or hydrogen cyanide (HCN). The fragmentation of the fluorinated aromatic ring would also yield characteristic product ions. Elucidating these pathways is crucial for the definitive identification of the compound and for distinguishing it from its isomers.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing the purity of a compound and for identifying components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of polar, non-volatile compounds like this compound. LC would separate the target compound from any impurities or byproducts from its synthesis, and the mass spectrometer would provide mass information for each separated component. While some commercial suppliers indicate the availability of LC-MS data for this compound, the specific results are not publicly detailed. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. Derivatization of the polar amino and hydroxyl groups might be necessary to improve its chromatographic properties. GC-MS would be effective in separating volatile impurities and providing their mass spectra for identification.

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-F and C-N stretching, and aromatic C=C bending frequencies.

Table 2: Expected Infrared Absorption Regions for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200-3600 (broad)
N-H (Amine)Stretching3300-3500
C-H (Aromatic)Stretching3000-3100
C=C (Aromatic)Bending1450-1600
C-FStretching1000-1400
C-NStretching1250-1350
C-OStretching1180-1260

This table is based on general characteristic IR absorption frequencies. The exact positions of the peaks for this compound would need to be determined experimentally.

Raman Spectroscopy for Vibrational Modes of the Aromatic Ring and Substituents

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information about the vibrations of the trifluorinated benzene ring. The symmetric stretching modes of the aromatic ring and the C-F bonds would be expected to produce strong Raman signals.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of this compound, ESR spectroscopy would not be applicable for the direct characterization of the stable ground-state molecule, as it is not a radical. However, this technique could be instrumental in studying its reaction mechanisms, particularly in processes where radical intermediates might be formed, such as oxidation reactions or in certain photochemical processes. If a radical cation or a phenoxy radical of this compound were generated, ESR would be the ideal method to detect and characterize these transient species.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical (QM) calculations are fundamental to understanding the electronic behavior and chemical reactivity of 3-Amino-2,4,6-trifluorophenol. These ab initio and density functional theory (DFT) methods provide a detailed picture of the molecule's properties.

The electronic structure of this compound is characterized by the interplay of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the strongly electron-withdrawing fluorine (-F) atoms attached to the benzene (B151609) ring. This substitution pattern creates a complex electronic environment that dictates the molecule's reactivity.

Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and orbital interactions. The amino group donates electron density to the aromatic system through resonance, while the fluorine atoms withdraw electron density via the inductive effect, which is a consequence of their high electronegativity. This push-pull electronic arrangement influences the aromaticity of the ring and the bond strengths of the C-F, C-N, and O-H bonds.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar aromatic compounds.)

ParameterCalculated ValueSignificance
Dipole Moment~2.5 - 3.5 DIndicates the overall polarity of the molecule, arising from the asymmetrical charge distribution.
HOMO Energy~ -5.5 eVThe Highest Occupied Molecular Orbital energy level, related to the molecule's ability to donate electrons.
LUMO Energy~ -1.0 eVThe Lowest Unoccupied Molecular Orbital energy level, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap~ 4.5 eVRelates to the electronic excitation energy and chemical reactivity.

Computational studies have been instrumental in elucidating the mechanisms of defluorination of fluorinated phenols, often catalyzed by enzymes like cytochrome P450 or their biomimetic models. researchgate.netresearchgate.net For the related compound 2,4,6-trifluorophenol (B1297822), a mechanism involving an initial hydrogen atom abstraction from the phenolic hydroxyl group by a high-valent iron(IV)-oxo species has been proposed. researchgate.netacs.org This step forms a phenoxyl radical. researchgate.net

For this compound, a similar oxidative defluorination pathway can be hypothesized. The reaction would likely initiate with the abstraction of the hydrogen atom from the hydroxyl group. The presence of the amino group at the 3-position is expected to influence the stability of the resulting phenoxyl radical and the subsequent steps of the reaction. The reaction is expected to proceed through the formation of a quinone-like intermediate, followed by the release of a fluoride (B91410) ion. acs.org

Hydrogen atom abstraction from the phenolic -OH group.

Formation of a phenoxyl radical intermediate.

Subsequent reaction to form a hydroxycyclohexadienone intermediate. acs.org

Fluorine elimination, potentially assisted by a proton donor, to yield a di-fluoro-amino-benzoquinone product. acs.org

A crucial aspect of understanding reaction mechanisms is the characterization of transition states (TS) and the calculation of the associated activation energies (ΔG‡). For the oxidative defluorination of fluorophenols, DFT calculations can locate the geometry of the transition states along the reaction coordinate. For instance, in the defluorination of 2,4,6-trifluorophenol, the initial hydrogen atom abstraction is calculated to have a low activation barrier. acs.org

Table 2: Hypothetical Activation Energies for the Oxidative Defluorination of this compound (Note: These values are illustrative and based on data for related compounds like 2,4,6-trifluorophenol.)

Reaction StepHypothetical ΔG‡ (kcal/mol)Associated Imaginary Frequency (cm⁻¹)
Hydrogen Atom Abstraction (TS1)3.0 - 6.0~ i800 - i1000
OH Rebound (TS2)5.0 - 10.0~ i400 - i600
Proton-assisted Defluorination (TS3)~ 8.0 - 12.0~ i250 - i300 acs.org

Quantum mechanical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Methods for predicting NMR chemical shifts have become increasingly accurate, often employing ensembles of neural networks or DFT-based approaches. st-andrews.ac.uknih.govnih.gov

For this compound, the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts can be calculated. The predicted shifts are sensitive to the local electronic environment of each nucleus. The electron-withdrawing fluorine atoms are expected to cause a downfield shift for the adjacent carbon atoms, while the amino and hydroxyl groups will have a shielding effect on the carbons they are attached to.

Similarly, the vibrational frequencies corresponding to the normal modes of the molecule can be computed. researchgate.net These calculated frequencies, after appropriate scaling, can aid in the assignment of experimental infrared (IR) and Raman spectra. Key vibrational modes would include the O-H and N-H stretching, C-F stretching, and the aromatic ring vibrations.

Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts (ppm) for this compound (Note: These are theoretical predictions relative to a standard reference like TMS for ¹³C and CFCl₃ for ¹⁹F.)

AtomPredicted Chemical Shift (ppm)
C1-OH~145-155
C2-F~140-150 (d, JCF)
C3-NH₂~125-135
C4-F~150-160 (d, JCF)
C5~100-110
C6-F~140-150 (d, JCF)
F at C2~ -130 to -140
F at C4~ -110 to -120
F at C6~ -135 to -145

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying electronic properties and reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of molecules over time. oatext.comnih.gov

The presence of rotatable bonds, specifically the C-O bond of the hydroxyl group and the C-N bond of the amino group, means that this compound can exist in different conformations. Theoretical calculations on similar molecules like 2-fluorophenol (B130384) and 3-fluorophenol (B1196323) have shown the existence of multiple stable conformers. researchgate.net

MD simulations can be used to explore the potential energy surface of this compound and identify the low-energy conformers. These simulations would reveal the preferred orientations of the -OH and -NH₂ groups, which are likely influenced by intramolecular hydrogen bonding possibilities between the hydrogen of the hydroxyl or amino group and an adjacent fluorine atom or the lone pair of the nitrogen/oxygen atom. The relative populations of these conformers at a given temperature can also be estimated from the simulation trajectories.

Ligand-Protein Interactions in Biocatalytic Contexts

The study of ligand-protein interactions is fundamental to understanding how a molecule like this compound might function in a biocatalytic system. Biocatalysis utilizes enzymes to perform chemical transformations, and the efficiency of these processes often hinges on how well a substrate (ligand) binds to the enzyme's active site. nih.govmdpi.com

Computational studies on analogous compounds, such as 2,4,6-trifluorophenol, provide valuable insights into potential interactions. For instance, research on the defluorination of 2,4,6-trifluorophenol by heme dehaloperoxidase (DHP) enzymes has shown that despite a solvent-exposed binding pocket, substrates can be tightly locked through specific interactions. acs.org Molecular dynamics (MD) simulations and docking studies revealed that hydrogen bonding and π-stacking interactions with amino acid residues, such as phenylalanine, tyrosine, and histidine, are critical for securing the substrate. acs.org In the case of this compound, the presence of the additional amino group would likely introduce further hydrogen bonding opportunities, potentially influencing its orientation and reactivity within an enzyme's active site. The interplay between the electron-withdrawing fluorine atoms and the electron-donating amino and hydroxyl groups can significantly affect the molecule's electronic properties and, consequently, its interaction with the protein environment. nih.govacs.org

The ultimate goal of such studies is often to engineer novel enzymes with capabilities for new-to-nature reactions. bris.ac.uk Understanding the binding mode of a substituted phenol (B47542) is the first step toward designing or evolving an enzyme for a specific synthetic purpose. nih.gov

Solvent Effects on Molecular Behavior

The behavior of a molecule is profoundly influenced by its solvent environment. Solvatochromic studies on related fluorinated phenols demonstrate that interactions between the solute and solvent can alter electronic and structural properties. researchgate.net For this compound, the polarity of the solvent is expected to play a significant role.

In polar, protic solvents like water, the amino (-NH2) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors. This can lead to the formation of a stabilizing solvent shell around the molecule. The pKa values of the acidic phenol and the basic amino group are particularly sensitive to the solvent. researchgate.net For example, studies on other fluorinated phenols in the presence of liposomes (a model for cell membranes) have shown shifts in pKa, indicating a change in the protonation state of the molecule depending on the local environment. researchgate.net

In nonpolar solvents, intramolecular hydrogen bonding between the ortho-amino group and the hydroxyl group might become more favorable. The choice of solvent can also influence reaction mechanisms. For some reactions, a polar environment favors a rotational mechanism, while a nonpolar medium may favor an inversion mechanism. researchgate.net Computational models can simulate these solvent effects, providing predictions on how the molecule's conformation, electronic structure, and reactivity might change in different media.

Application of Chemical Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating electronic structure and predicting chemical reactivity. researchgate.net From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a set of chemical reactivity descriptors can be derived to quantify a molecule's stability and reaction tendencies. researchgate.netnih.gov

Global Reactivity Indices

Key global reactivity indices include:

Chemical Potential (μ): This index measures the tendency of electrons to escape from a system. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons. It is calculated as the average of the HOMO and LUMO energies.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Table 1: Global Chemical Reactivity Descriptors
DescriptorFormulaDescription
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons; higher values indicate better nucleophilicity.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to charge transfer; a larger value indicates higher stability and lower reactivity.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness; a larger value indicates higher reactivity.
Electronegativity (χ)χ = -μMeasures the power of an atom or group to attract electrons towards itself.
Electrophilicity Index (ω)ω = μ2 / (2η)Quantifies the global electrophilic nature of a molecule.

Local Reactivity Indices

While global indices describe the molecule as a whole, local reactivity indices pinpoint which atoms or regions within the molecule are most likely to participate in a reaction. rsc.org These are crucial for predicting regioselectivity.

Fukui Functions (f(r)): The Fukui function is a key local descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. rsc.org

f+(r): Predicts the site for a nucleophilic attack (where an electron is added).

f-(r): Predicts the site for an electrophilic attack (where an electron is removed).

f0(r): Predicts the site for a radical attack.

Dual Descriptor (Δf(r)): This descriptor is derived from the difference between the Fukui functions for nucleophilic and electrophilic attack (f+(r) - f-(r)). It provides a clear picture of the electrophilic and nucleophilic regions of a molecule. A positive value indicates a site is favorable for nucleophilic attack, while a negative value indicates favorability for electrophilic attack.

For this compound, one would expect the Fukui functions to highlight the oxygen and nitrogen atoms as likely sites for electrophilic attack due to their lone pairs, while the carbon atoms of the aromatic ring, influenced by the activating and deactivating groups, would show varying susceptibility to nucleophilic or radical attack. rsc.org A detailed computational analysis would be required to precisely map these reactive zones.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Amino Group

The amino group in 3-Amino-2,4,6-trifluorophenol serves as a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.

The amino group readily undergoes acylation and amidation reactions with acylating agents such as acid chlorides and anhydrides. These reactions typically proceed under standard conditions to yield the corresponding N-acylated products. The strong electron-withdrawing effect of the trifluorinated ring can modulate the nucleophilicity of the amino group, potentially requiring specific catalysts or reaction conditions to achieve high yields.

For instance, the reaction with common acylating agents like acetic anhydride (B1165640) or benzoyl chloride would be expected to form N-(3-hydroxy-2,4,6-trifluorophenyl)acetamide and N-(3-hydroxy-2,4,6-trifluorophenyl)benzamide, respectively. These reactions are fundamental in synthetic chemistry for protecting the amino group or for introducing specific functionalities to the molecule.

The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The stability of the resulting Schiff base can be influenced by the nature of the aldehyde or ketone used. These compounds are valuable intermediates in organic synthesis and can be used to create more complex molecular architectures.

Diazotization of the amino group in this compound can be achieved by treating it with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. This reaction forms a highly reactive diazonium salt. Due to the presence of the activating hydroxyl group and the deactivating fluorine atoms on the aromatic ring, the stability and subsequent reactivity of this diazonium intermediate can be finely tuned.

The resulting diazonium salt is a versatile synthetic intermediate that can undergo a variety of transformations, including:

Sandmeyer-type reactions: Replacement of the diazonium group with a wide range of substituents such as halogens (Cl, Br), cyano (-CN), or hydroxyl (-OH) groups.

Azo coupling reactions: Reaction with electron-rich aromatic compounds to form azo dyes. The color and properties of these dyes would be influenced by the trifluorinated phenol (B47542) moiety.

To improve the detection and quantification of this compound in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), derivatization of the amino group is often employed. Derivatization aims to increase the volatility, thermal stability, or detector response of the analyte.

Common derivatization strategies for primary amines include:

Acylation: Reaction with reagents like pentafluoropropionic anhydride (PFPA) to form volatile and electron-capturing derivatives suitable for GC-MS analysis with electron capture detection (ECD). mdpi.com

Reaction with specific labeling reagents: Reagents such as 2,4-diphenyl-pyranylium tetrafluoroborate (B81430) (DPP-TFB) and 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (TPP) can selectively react with primary amine groups, enhancing their detection in mass spectrometry. mdpi.com Another approach involves using tris(2,6-dimethoxyphenyl)carbenium ion for the selective modification of amino groups, which attaches a permanently positively charged aromatic residue, facilitating detection by MS and HPLC. nih.gov

Derivatization Reagent Class Example Reagent Purpose Analytical Technique
Acylating AgentsPentafluoropropionic anhydride (PFPA)Increases volatility and thermal stabilityGC-MS
Pyrylium Salts2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB)Enhances ionization efficiencyMass Spectrometry
Carbenium Ionstris(2,6-dimethoxyphenyl)carbenium ionAdds a permanent positive chargeMass Spectrometry, HPLC

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts acidic properties to the molecule and is another key site for chemical modification.

The hydroxyl group of this compound can undergo etherification and esterification reactions to produce a variety of derivatives.

Etherification: In the presence of a base, the phenolic proton can be abstracted to form a phenoxide ion. This nucleophilic phenoxide can then react with alkyl halides or other electrophiles in a Williamson ether synthesis to form ethers. For example, reaction with methyl iodide would yield 3-amino-1-methoxy-2,4,6-trifluorobenzene. A patent describes the etherification of a related trifluorophenol derivative as a step in producing liquid crystal precursors. google.com

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a coupling agent. For instance, reaction with acetic anhydride could potentially lead to the formation of the corresponding acetate (B1210297) ester, although competitive acylation of the amino group would need to be considered and controlled through appropriate protecting group strategies.

The reactivity of the hydroxyl group is influenced by the electron-withdrawing fluorine atoms, which increase its acidity compared to non-fluorinated phenols. This enhanced acidity can facilitate reactions that proceed via the phenoxide ion.

Oxidative Transformations and Quinone Formation

The oxidation of aminophenols is a fundamental process that can lead to the formation of quinone and quinone-imine species. In the case of this compound, the presence of both amino and hydroxyl groups on the fluorinated aromatic ring suggests a rich oxidative chemistry.

Studies on related fluorinated phenols have shown that enzymatic and chemical oxidation are key transformation pathways. For instance, the oxidation of 2,4,6-trifluorophenol (B1297822) by heme dehaloperoxidases proceeds through a mechanism initiated by hydrogen atom abstraction from the phenolic hydroxyl group. acs.orgacs.org This is followed by an OH rebound to either the ortho- or para-position, leading to the formation of 2,4,6-trifluoro-4-hydroxycyclohexadienone or 2,4,6-trifluoro-6-hydroxycyclohexadienone. acs.orgacs.org These intermediates can then undergo defluorination to form the corresponding benzoquinone products. acs.org

This process can be illustrated by the following proposed reaction scheme:

Step 1: Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the phenolic -OH group by an oxidizing species.

Step 2: Radical Intermediate Formation: This abstraction generates a phenoxyl radical, which is stabilized by the delocalization of the unpaired electron over the aromatic ring.

Step 3: Quinone Formation: Subsequent oxidation and rearrangement steps, potentially involving the amino group, would lead to the formation of a trifluorinated amino-quinone or quinone-imine derivative.

While direct experimental data on the specific quinone species formed from this compound is limited in the provided search results, the general reactivity patterns of fluorinated phenols and aminophenols strongly support the feasibility of such transformations.

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding plays a crucial role in determining the conformation and reactivity of molecules. In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen of the amino group (N-H) and an adjacent fluorine atom, or between the hydrogen of the hydroxyl group (O-H) and the nitrogen of the amino group or an adjacent fluorine atom. The existence and strength of such bonds depend on the geometry and electronic environment of the molecule.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds can occur between molecules of this compound or with solvent molecules. These interactions can significantly influence the molecule's physical properties and its reactivity in solution. For instance, substrates can be locked inside enzyme-binding pockets through tight hydrogen bonding interactions. acs.org

Influence on Reactivity: Hydrogen bonding can affect reactivity in several ways:

Conformational Control: Intramolecular hydrogen bonds can lock the molecule into a specific conformation, which can either facilitate or hinder its participation in a reaction.

Altering Acidity/Basicity: Hydrogen bonding to the amino or hydroxyl group can alter their acidity or basicity, thereby influencing their nucleophilicity or electrophilicity.

Stabilization of Intermediates: Hydrogen bonds can stabilize transition states or reactive intermediates, thus affecting the reaction rate.

Reactions Involving Fluorine Substituents

The fluorine atoms on the aromatic ring of this compound are key to its unique reactivity, particularly in nucleophilic aromatic substitution and defluorination reactions.

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for polyfluorinated aromatic compounds. kyoto-u.ac.jp In this type of reaction, a nucleophile replaces a leaving group, in this case, a fluorine atom, on the aromatic ring. The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups ortho or para to the leaving group accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate. libretexts.orgpressbooks.pubstrath.ac.uk Conversely, electron-donating groups slow down the reaction. The amino and hydroxyl groups in this compound are generally considered electron-donating, which would tend to deactivate the ring towards SNAr. However, the strong electron-withdrawing nature of the multiple fluorine atoms can still render the ring susceptible to nucleophilic attack, especially under forcing conditions. strath.ac.uk

The regioselectivity of SNAr on polyfluorinated aromatics is often directed to the para position relative to an activating group. strath.ac.uk For this compound, the fluorine at the 4-position would be a likely site for substitution.

It's also worth noting that the leaving group ability in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com

Enzymatic and Chemical Defluorination Reactions

The cleavage of the carbon-fluorine (C-F) bond is a challenging but important reaction, particularly in the context of the environmental remediation of fluorinated compounds. acs.orgacs.org Both enzymatic and chemical methods have been explored for the defluorination of fluorinated aromatics.

Enzymatic Defluorination: Several types of enzymes, including dehaloperoxidases, cytochrome P450 enzymes, and dioxygenases, have been shown to catalyze the defluorination of aromatic compounds. acs.orgmanchester.ac.ukresearchgate.net For example, heme dehaloperoxidases can defluorinate 2,4,6-trifluorophenol. acs.orgacs.org The proposed mechanism involves an initial hydrogen atom abstraction from the phenol group, followed by OH rebound and subsequent fluorine release, which can be assisted by a proton. acs.org

Microbial degradation pathways for fluorophenols have also been investigated. Some microorganisms can hydroxylate fluorophenols, leading to the formation of fluorinated catechols and muconates, which can then undergo further degradation and defluorination. nih.govresearchgate.net For instance, some Rhodococcus species can metabolize various fluorophenols. researchgate.net However, the efficiency of microbial defluorination can be limited, and some fluorinated compounds may not be readily degraded. nih.gov

Chemical Defluorination: Chemical methods for defluorination often require harsh conditions. However, strategies are being developed for more selective C-F bond transformations. One approach involves sigmatropic dearomatization/defluorination sequences. kyoto-u.ac.jp For example, 2,6-difluorophenols can undergo regioselective difunctionalization where a fluorine atom serves as a leaving group during rearomatization. kyoto-u.ac.jp

Regioselective Functionalization Strategies

Achieving regioselective functionalization of polysubstituted aromatic rings is a key challenge in organic synthesis. For a molecule like this compound with multiple potential reaction sites, directing a new substituent to a specific position requires careful control of reaction conditions and the use of directing groups.

Applications in Advanced Organic Synthesis and Materials Science Precursors

Role as a Synthetic Intermediate for Complex Molecules

The reactivity of the amino and hydroxyl groups, combined with the influence of the fluorine substituents, makes 3-Amino-2,4,6-trifluorophenol a valuable intermediate in the synthesis of intricate organic molecules.

Precursor for Fluorinated Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as an excellent precursor for the synthesis of fluorinated benzoxazoles, a class of heterocycles with diverse applications. nih.govnih.gov The synthesis typically involves a condensation reaction between the ortho-aminophenol and a variety of functional groups such as carboxylic acids, aldehydes, or their derivatives. organic-chemistry.orgglobalresearchonline.net

The general reaction mechanism proceeds via the formation of an intermediate Schiff base or amide, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring. The presence of fluorine atoms on the benzene (B151609) ring can significantly influence the electronic properties and reactivity of the resulting heterocyclic system. A common synthetic route is the condensation with carboxylic acids or acid derivatives, often facilitated by dehydrating agents or high temperatures.

Table 1: Representative Synthesis of Fluorinated Benzoxazoles from 2-Aminophenols

Reactant 1 Reactant 2 Product Class Key Reaction Type
This compound Carboxylic Acid 4,5,7-Trifluoro-2-substituted-benzoxazole Condensation/Cyclization
This compound Aldehyde 4,5,7-Trifluoro-2-substituted-benzoxazole Oxidative Cyclization

This table illustrates potential synthetic pathways based on established benzoxazole synthesis methodologies.

Building Block for Functionalized Aromatic Systems

Beyond heterocycles, this compound is a building block for creating more complex, functionalized aromatic systems. The amino and hydroxyl groups can be selectively modified to introduce a wide range of functionalities. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can undergo etherification. These reactions allow for the attachment of this fluorinated core to other molecular scaffolds, enabling the synthesis of compounds with tailored electronic, physical, and biological properties. The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to certain nucleophilic substitution reactions, offering another avenue for functionalization.

Intermediate in the Synthesis of Specialty Chemicals

The unique properties imparted by the trifluorinated aminophenol moiety make it an attractive intermediate for various specialty chemicals. In the field of dye chemistry, aminophenols are common precursors for azo and vat dyes. ferroxchem.net The incorporation of fluorine atoms can enhance the stability and alter the color of the final dye molecule. While direct examples for this compound are not prevalent, analogous compounds like 3-amino-2,4-dichlorophenol are used as precursors for hair colorants, reacting with primary intermediates to form the final dye. europa.eu Furthermore, a closely related compound, 4-(4-amino-3-hydroxy-2,5,6-trifluorophenoxy)benzoic acid, has been patented as an intermediate for preparing polybenzoxazole (PBO) precursors, highlighting its role in the production of high-performance polymers. google.com

Exploration in Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a suitable monomer for step-growth polymerization. The resulting fluoropolymers often exhibit enhanced thermal stability, chemical resistance, and specific electronic properties.

Monomer for Functional Fluoropolymer Synthesis

This compound can be used in polycondensation reactions to create high-performance polymers such as polybenzoxazoles (PBOs). PBOs are known for their exceptional thermal and mechanical properties. The synthesis involves creating a precursor polymer, often a poly(o-hydroxyamide), which then undergoes a thermal cyclization to form the rigid PBO structure. A patent describes the preparation of a PBO precursor using a derivative of trifluorinated aminophenol, demonstrating the viability of this class of compounds as monomers for advanced polymers. google.com

Another important class of polymers that can be synthesized are polybenzoxazines. Fluorinated benzoxazine monomers can be prepared and subsequently polymerized to yield polymers with low dielectric constants, high glass transition temperatures, and low flammability, making them suitable for electronic applications. researchgate.net

Table 2: Potential Fluoropolymers Derived from this compound

Polymer Class Monomer(s) Key Polymer Properties
Polybenzoxazole (PBO) This compound, Dicarboxylic acid High thermal stability, high mechanical strength, chemical resistance

Precursor for Organic Electronic Materials and Optoelectronic Devices

The integration of fluorine atoms into conjugated organic materials can profoundly impact their electronic characteristics. Fluorination tends to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be beneficial for charge injection and transport in electronic devices. Materials derived from this compound, such as the aforementioned polybenzoxazoles and other related heterocycles, are being explored for their potential in organic electronics. nih.gov

Benzoxazole derivatives, for instance, are known to be used in organic light-emitting diodes (OLEDs). lucp.netnih.govmdpi.com They can function as electron-transporting materials or as hosts for emissive dopants. The introduction of fluorine atoms can enhance the stability and performance of these materials. The low dielectric constant associated with fluorinated polymers is particularly advantageous for microelectronics, as it helps to reduce signal delay and power consumption. researchgate.net Therefore, polymers and complex molecules synthesized from this compound are promising candidates for next-generation organic electronic and optoelectronic devices.

Biocatalytic Transformations and Environmental Remediation

Substrate for Heme Dehaloperoxidases and Related Enzymes

There is no specific research available to confirm or characterize this compound as a substrate for heme dehaloperoxidases or related enzymes.

Scientific investigations into heme dehaloperoxidases, such as those from the marine worm Amphitrite ornata, have identified various halogenated phenols as substrates. nih.gov For instance, studies have explored the interaction and degradation of compounds like 2,4,6-trihalogenated phenols (where the halogens are fluorine, chlorine, and bromine) by these enzymes. nih.gov Computational and spectroscopic studies have provided detailed insights into the binding and activation of 2,4,6-trifluorophenol (B1297822) in the active site of dehaloperoxidase. acs.org However, the influence of an amino group at the 3-position on the phenol (B47542) ring, as is present in this compound, has not been investigated. The presence of the amino group could significantly alter the electronic properties and steric profile of the molecule, thereby affecting its ability to bind to and be processed by these enzymes.

Mechanistic Insights into Enzymatic Defluorination and Detoxification Pathways

No studies have been published detailing the mechanistic insights into the enzymatic defluorination or detoxification pathways specifically for this compound.

Research on other fluorinated phenols, such as 2,4,6-trifluorophenol , has revealed potential enzymatic defluorination mechanisms. acs.org Computational studies suggest a process initiated by a hydrogen atom abstraction from the phenolic hydroxyl group by the enzyme's compound I intermediate, followed by a rebound of the hydroxyl group to the aromatic ring. This leads to the formation of a hydroxycyclohexadienone intermediate, which can then release a fluoride (B91410) ion. acs.org General reviews on enzymatic defluorination highlight various enzymes capable of cleaving the highly stable carbon-fluorine bond in different aromatic compounds. researchgate.net However, without specific experimental data for this compound, any proposed pathway would be purely speculative. Detoxification pathways in biological systems typically involve Phase I (functionalization) and Phase II (conjugation) reactions, but the metabolism of this compound has not been documented. nih.gov

Research on Environmental Fate and Biodegradation Potential of Fluorinated Phenols

There is a lack of research concerning the environmental fate and biodegradation potential of this compound.

The environmental persistence and fate of fluorinated compounds are of significant concern due to the strength of the carbon-fluorine bond. researchgate.net Studies on the biodegradation of other halogenated phenols, such as 2,4,6-trichlorophenol , have shown that certain microorganisms can degrade them, although often slowly or under specific conditions, such as in the presence of a co-substrate or by a defined mixed microbial culture. researchgate.netnih.govfrontiersin.org The biodegradability of chlorophenols is known to be dependent on the number and position of the chlorine atoms. frontiersin.org By analogy, the biodegradation of fluorinated phenols would likely be influenced by the number and position of fluorine atoms and other substituents on the aromatic ring. However, without specific studies on this compound, its persistence, mobility, and potential for bioaccumulation or biodegradation in soil and water systems remain unknown.

Q & A

Q. What are the common synthetic routes for 3-amino-2,4,6-trifluorophenol, and what are their limitations?

  • Methodological Answer : A typical approach involves the reduction of a nitro precursor. For example, 2,4,6-trifluoro-3-nitrophenol can be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol . Challenges include controlling regioselectivity during fluorination and avoiding over-reduction of the amino group. Alternative routes may employ halogen exchange (e.g., SNAr reactions with ammonia), but fluorine's poor nucleophilicity often necessitates high-pressure conditions or elevated temperatures .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Key techniques include:
  • 19F NMR : To confirm fluorine substitution patterns (δ ~-110 to -160 ppm for aromatic fluorines) .
  • IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1250–1100 cm⁻¹ (C-F stretches).
  • LC-MS/MS : For molecular ion detection (expected [M+H]+ at m/z 175) and impurity profiling .
  • Elemental Analysis : To validate C, H, N, and F percentages against theoretical values .

Q. What storage conditions are recommended for this compound?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation of the amino group and hydrolysis of C-F bonds. Use amber vials to minimize photodegradation .

Advanced Research Questions

Q. How do competing substituent effects (e.g., –NH₂, –F, –OH) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The amino group activates the ring toward electrophilic substitution, while fluorine atoms deactivate it. For Suzuki-Miyaura couplings, prioritize boronic acids with strong electron-withdrawing groups to balance reactivity. Use Pd(OAc)₂ with SPhos ligand in THF/water at 80°C for optimal yields . Monitor competing side reactions (e.g., dehalogenation) via 19F NMR .

Q. What computational methods are suitable for predicting the hydrogen-bonding network and tautomeric equilibria of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model intramolecular H-bonding between –NH₂ and –OH groups. Solvent effects (e.g., DMSO vs. water) are critical for tautomer stability. Compare computed 1H and 19F chemical shifts with experimental NMR data to validate models .

Q. How can discrepancies in reported pKa values for this compound be resolved?

  • Methodological Answer : Use potentiometric titration in a mixed solvent (e.g., 50% MeCN/water) to suppress aggregation. Validate results via UV-Vis spectroscopy at varying pH (λmax shifts for protonated vs. deprotonated forms). Cross-reference with DFT-derived pKa predictions to account for solvation effects .

Q. What strategies mitigate fluorinated byproduct formation during functionalization of this compound?

  • Methodological Answer :
  • Temperature Control : Keep reactions below 100°C to avoid C-F bond cleavage.
  • Protecting Groups : Temporarily protect the amino group with Boc or Fmoc to reduce nucleophilic interference .
  • Fluorine-Specific Catalysts : Use CuI/1,10-phenanthroline for selective C–N bond formation without defluorination .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for this compound in the literature?

  • Methodological Answer :
  • Standardized Conditions : Replicate experiments under identical solvent, temperature, and concentration conditions.
  • Multi-Technique Validation : Correlate NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities .
  • Isotopic Labeling : Use 15N-labeled analogs to clarify amino group interactions in complex spectra .

Applications in Drug Discovery

Q. What role does this compound play in the design of fluorinated pharmaceuticals?

  • Methodological Answer : The compound serves as a building block for:
  • Anticancer Agents : Introduce via Heck coupling to create kinase inhibitors targeting EGFR or VEGFR .
  • Antibiotics : Functionalize the amino group with β-lactam moieties to enhance membrane permeability .
  • PET Tracers : Radiolabel with 18F via late-stage isotopic exchange for imaging applications .

Handling and Safety

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.
  • Ventilation : Use fume hoods to prevent inhalation of fluorinated vapors.
  • Spill Management : Neutralize with 5% NaOH solution and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.